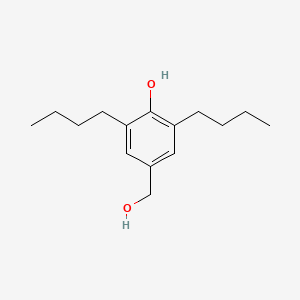

2,6-Dibutyl-4-(hydroxymethyl)phenol

Description

Contextualization within the Class of Alkylated Phenols

2,6-Dibutyl-4-(hydroxymethyl)phenol belongs to the class of organic compounds known as alkylated phenols. nih.gov This classification denotes aromatic alcohols where a hydroxyl (-OH) group is directly attached to a benzene (B151609) ring, which is further substituted with one or more alkyl groups. The defining feature of this particular molecule is the presence of two bulky tertiary-butyl groups positioned ortho to the hydroxyl group. This specific arrangement is characteristic of a subgroup known as "hindered phenols."

The steric bulk of the tert-butyl groups flanking the phenolic hydroxyl group imparts significant and defining properties to the molecule. This hindrance modulates the typical reactivity of the hydroxyl group, particularly its ability to participate in hydrogen bonding and its proton-donating capability.

Furthermore, it is a derivative of more common parent structures like 2,6-di-tert-butylphenol (B90309) and is closely related to the widely used antioxidant Butylated Hydroxytoluene (BHT), which is 2,6-di-tert-butyl-4-methylphenol. wikipedia.orgsigmaaldrich.com In fact, this compound is recognized as a metabolite of BHT. hmdb.ca The primary structural difference is the oxidation of the methyl group at the para position of BHT to a hydroxymethyl group (-CH₂OH). hmdb.ca This places it within the family of synthetic phenolic antioxidants (SPAs), which are utilized extensively to inhibit oxidation by trapping free radicals. hmdb.ca

Table 1: Key Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2,6-ditert-butyl-4-(hydroxymethyl)phenol |

| CAS Number | 88-26-6 |

| Molecular Formula | C15H24O2 |

| Molecular Weight | 236.35 g/mol |

Historical Development and Discovery of this compound

The history of this compound is intrinsically linked to the development and study of its parent compound, BHT. BHT was developed in the mid-20th century as a potent antioxidant to prevent degradation in a wide array of materials, from plastics and rubber to fuels and food products. The industrial production of related hindered phenols, such as 2,6-di-tert-butylphenol, involves the Friedel–Crafts alkylation of phenol (B47542) or p-cresol (B1678582) with isobutene. wikipedia.org

The discovery of this compound followed the widespread use of BHT and the subsequent investigation into its metabolic fate in biological systems and its environmental degradation pathways. As researchers studied how BHT is processed, they identified this hydroxymethyl derivative as a key metabolite. sigmaaldrich.comhmdb.ca Its formal recognition in scientific literature grew from this context. By 1987, the compound, referred to as "Butylated hydroxymethylphenol," was evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), indicating it had been identified and was of scientific interest by that time. nih.gov

The synthesis of this and structurally similar compounds can be achieved through controlled oxidation of the methyl group of BHT or through hydroxymethylation of the corresponding phenol. For instance, related compounds like 4-tert-butyl-2,6-di(hydroxymethyl) phenol are synthesized by reacting 4-tert-butylphenol (B1678320) with formaldehyde (B43269) in a basic solution. prepchem.com This established synthetic methodology provides a route for obtaining this compound for research and potential application.

Significance in Contemporary Chemical Sciences

The significance of this compound in modern chemistry stems from two main areas: its function as an antioxidant and its role as a chemical intermediate.

As a member of the hindered phenol family, its primary chemical function is as an antioxidant. The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to neutralize chain-propagating free radicals. The resulting phenoxyl radical is stabilized by the adjacent tert-butyl groups, which prevent it from initiating further unwanted reactions. The U.S. Food and Drug Administration (FDA) has listed 4-Hydroxymethyl-2,6-di-tert-butylphenol as a substance for use in food-contact applications as an antioxidant. nih.gov Research continues to explore the antioxidant activities of various BHT derivatives to understand the relationship between their structure and their ability to inhibit oxidation in different systems. thegoodscentscompany.com

Beyond its antioxidant properties, the presence of the hydroxymethyl group (-CH₂OH) provides a reactive site for further chemical modification. Unlike the relatively inert methyl group of BHT, the primary alcohol functionality can be easily converted into other functional groups such as aldehydes, carboxylic acids, ethers, and esters. This makes this compound a valuable intermediate in organic synthesis. It can be used as a building block to create more complex molecules that incorporate the sterically hindered phenolic antioxidant core, which is a desirable feature in the design of stabilizers for polymers and other materials. wikipedia.org For example, the parent compound 2,6-di-tert-butylphenol is a known precursor in the synthesis of larger, more sophisticated antioxidants like Irganox 1098. wikipedia.org The hydroxymethyl derivative offers a different synthetic handle to achieve similar ends, contributing to the development of novel stabilizers and functional molecules.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | nih.gov |

| Melting Point | 141 °C | nih.govaccustandard.com |

| Boiling Point | 214 °C | accustandard.com |

| Synonyms | 4-hydroxymethyl-2,6-di-tert-butylphenol, BHT alcohol, Ionox 100 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

93265-29-3 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

2,6-dibutyl-4-(hydroxymethyl)phenol |

InChI |

InChI=1S/C15H24O2/c1-3-5-7-13-9-12(11-16)10-14(15(13)17)8-6-4-2/h9-10,16-17H,3-8,11H2,1-2H3 |

InChI Key |

YBURHQUHENASJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=CC(=C1O)CCCC)CO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2,6 Dibutyl 4 Hydroxymethyl Phenol

De Novo Synthetic Strategies for 2,6-Dibutyl-4-(hydroxymethyl)phenol

The de novo synthesis of this compound involves constructing the molecule from simpler starting materials. This process typically entails two key steps: the alkylation of a phenolic precursor followed by a hydroxymethylation reaction.

Alkylation Approaches for Phenolic Precursors

The foundational step in the synthesis is the selective alkylation of a phenol (B47542) at the 2 and 6 positions with butyl groups. A common industrial method for producing ortho-alkylated phenols like 2,6-di-tert-butylphenol (B90309) is the Friedel-Crafts alkylation of phenol with an alkene, such as isobutene. wikipedia.org To achieve selective ortho-alkylation, a strong Lewis acid catalyst like aluminum phenoxide is necessary. wikipedia.org Without such a catalyst, the reaction tends to favor the formation of the para-substituted product, 2,4-di-tert-butylphenol. wikipedia.org

The alkylation of phenol with isobutylene (B52900) in the presence of an aluminum phenoxide catalyst can yield 2,6-di-tert-butylphenol in high percentages. google.comgoogle.com Process parameters such as temperature and pressure are critical for maximizing the yield of the desired 2,6-disubstituted product while minimizing the formation of by-products like p-tert-butylphenol, 2,4-di-tert-butylphenol, and tri-tert-butylphenol. google.com For instance, one patented method describes the alkylation of phenol with isobutylene at a temperature range of 100° to 110° C under atmospheric pressure, achieving a yield of approximately 80% for 2,6-di-tert-butylphenol. google.com Another approach involves reacting phenol with an isobutylene stream in the presence of an aluminum phenoxide catalyst under pressure. google.com

While many sources detail the synthesis of 2,6-di-tert-butylphenol, the synthesis of 2,6-dibutylphenol (B8634890) follows similar principles of Friedel-Crafts alkylation, substituting isobutene with a suitable butene isomer.

Hydroxymethylation Reactions and Conditions

Once the 2,6-dialkylated phenol is obtained, the next step is the introduction of a hydroxymethyl group (-CH₂OH) at the para-position (position 4) of the phenol ring. This is typically achieved through a hydroxymethylation reaction, often using formaldehyde (B43269) as the source of the hydroxymethyl group.

A general method for the hydroxymethylation of phenols involves reacting the phenol with formaldehyde in the presence of a base, such as sodium hydroxide (B78521). prepchem.com For example, in a similar synthesis, 4-tert-butylphenol (B1678320) is dissolved in a sodium hydroxide solution, and then aqueous formaldehyde is added. The mixture is stirred for several days at ambient temperature. prepchem.com Acidification of the reaction mixture then leads to the formation of the hydroxymethylated product. prepchem.com This principle can be applied to 2,6-dibutylphenol to introduce the hydroxymethyl group at the vacant para position.

The reaction conditions, including the stoichiometry of the reactants, temperature, and reaction time, are crucial for achieving a high yield of the desired 4-(hydroxymethyl) derivative.

Chemical Transformation from Related Phenolic Compounds

An alternative approach to the de novo synthesis is the chemical modification of structurally similar phenolic compounds.

Derivation from 2,6-Di-tert-butylphenol

Given the industrial availability of 2,6-di-tert-butylphenol, it serves as a potential starting material for synthesizing related compounds. wikipedia.org While direct conversion to this compound is not straightforward due to the difference in the alkyl groups, the chemistry of 2,6-di-tert-butylphenol provides insights into the reactivity of the hindered phenolic ring.

The Mannich reaction is a well-established method for the aminoalkylation of acidic protons, including those on a phenol ring. google.comnih.gov This reaction involves the condensation of a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov The resulting products are known as Mannich bases. nih.gov

In the context of phenolic compounds, the Mannich reaction can be used to introduce an aminomethyl group onto the aromatic ring. For instance, 2,6-di-tert-butylphenol can be reacted with formaldehyde and dimethylamine (B145610) to form N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, a Mannich base. google.com This reaction is typically carried out in an alcohol medium at elevated temperatures. google.com

These Mannich bases can then serve as versatile intermediates for further chemical transformations. researchgate.net For example, the Mannich base derived from 2,6-di-tert-butylphenol can be subjected to hydrogenolysis to yield 2,6-di-tert-butyl-4-methylphenol. google.com While this specific example leads to a methyl group, the principle of using a Mannich base as an intermediate highlights a potential synthetic strategy. It is conceivable that a similar approach, possibly with different reagents or reaction conditions, could be adapted to introduce a hydroxymethyl group or a precursor that can be converted to a hydroxymethyl group. The Mannich reaction is a powerful tool for constructing nitrogen-containing compounds and has been extensively reviewed for its broad applicability in organic synthesis. google.comnih.govnih.govmdpi.com

Hydrogenolysis-based Pathways

A significant pathway for the synthesis of 4-substituted-2,6-dialkylphenols involves a two-step process: aminomethylation followed by catalytic hydrogenolysis. This methodology can be applied to produce this compound, although much of the documented research focuses on the structurally similar and commercially significant compound, butylated hydroxytoluene (BHT), which is 2,6-di-tert-butyl-4-methylphenol.

The synthesis typically begins with the appropriate 2,6-dialkylphenol. For the target compound, this would be 2,6-dibutylphenol. This starting material undergoes a Mannich reaction with formaldehyde and a secondary amine, commonly dimethylamine, to yield a Mannich base intermediate. In the case of the di-tert-butyl analogue, this intermediate is N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. This intermediate is then subjected to hydrogenolysis.

During hydrogenolysis, the carbon-nitrogen bond of the aminomethyl group is cleaved by hydrogen gas in the presence of a catalyst, replacing it with a carbon-hydrogen bond to form the methyl group. To obtain the target compound, this compound, a modification of this pathway would be required, potentially involving the hydrogenolysis of a precursor where the 4-position is an ether or a related functional group that can be reduced to a hydroxymethyl group. For instance, hydrogenolysis of a 4-alkoxymethyl or 4-acyloxymethyl derivative would be a plausible route.

The reaction conditions for the hydrogenolysis of the Mannich base to its methyl analogue are illustrative of the parameters that would be employed.

Table 1: Illustrative Hydrogenolysis Reaction Conditions for Mannich Base of a Hindered Phenol

| Parameter | Condition |

| Substrate | N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine |

| Catalyst | Hydrogenation catalyst (e.g., Raney nickel) |

| Temperature | 120°C to 160°C |

| Pressure | High pressure (e.g., 4 MPa) |

| Reactant | Hydrogen gas |

| Molar Ratio | Substrate to Hydrogen: 1:4-10 |

This data is based on the synthesis of the related compound BHT and serves as an illustrative example of the conditions required for the hydrogenolysis of a phenolic Mannich base.

This pathway is advantageous as it allows for the specific functionalization of the 4-position of the phenol ring. The final product is typically isolated and purified through methods like distillation or crystallization.

Metabolic Conversion from 2,6-Di-tert-butyl-4-methylphenol (BHT)

This compound is structurally very similar to a primary metabolite of the widely used synthetic antioxidant, 2,6-di-tert-butyl-4-methylphenol (BHT). The metabolic fate of BHT in biological systems provides a key example of how such hydroxymethyl derivatives are formed.

The main metabolic processes for BHT involve the oxidation of its functional groups. nih.gov One of the principal pathways is the hydroxylation of the methyl group at the 4-position, which directly yields 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (also known as BHT-CH₂OH). nih.govacs.org This biotransformation is primarily catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. nih.gov

Research has indicated that specific isoenzymes within the CYP2B family are responsible for the bioactivation of BHT, particularly in pulmonary tissue. nih.gov These enzymes facilitate the insertion of an oxygen atom into a carbon-hydrogen bond of the 4-methyl group, converting it into a hydroxymethyl group (-CH₂OH). This process is a critical step in the body's mechanism to increase the polarity of the lipophilic BHT molecule, thereby facilitating its eventual excretion.

Table 2: Metabolic Pathway Overview of BHT to its Hydroxymethyl Derivative

| Component | Description |

| Parent Compound | 2,6-Di-tert-butyl-4-methylphenol (BHT) nih.gov |

| Metabolite | 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol nih.govacs.org |

| Metabolic Process | Benzylic Hydroxylation rsc.org |

| Primary Enzyme System | Cytochrome P450 (CYP) Monooxygenases nih.govnih.gov |

| Specific Isoenzyme | CYP2B family (in pulmonary tissue) nih.gov |

While this specific pathway describes the metabolism of the di-tert-butyl analogue, it establishes a clear precedent for the biological formation of 4-hydroxymethyl-2,6-dialkylphenols through the enzymatic oxidation of the corresponding 4-methyl compound.

Green Chemistry Principles in the Synthesis of Phenolic Antioxidants

The synthesis of phenolic antioxidants, including compounds like this compound, is increasingly being evaluated through the lens of green chemistry. This framework, encapsulated in 12 core principles, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgfrontiersin.org

Several of these principles are particularly relevant to the production of phenolic antioxidants:

Catalysis: The use of catalytic reagents is favored over stoichiometric ones. acs.org In the synthesis of phenolic compounds, this includes not only metal catalysts for processes like hydrogenolysis but also biocatalysts. Enzymes such as lipases and phosphorylases are used for the modification of phenolic compounds, often with high specificity and under mild reaction conditions, which reduces energy consumption and byproduct formation. mdpi.comacs.org

Safer Solvents and Auxiliaries: A major goal of green chemistry is to minimize or replace hazardous solvents. skpharmteco.com Solvents can account for the majority of the mass and environmental impact in a chemical process. skpharmteco.com Research is focused on using benign alternatives such as water, supercritical fluids, or ionic liquids. frontiersin.orgresearchgate.net In some cases, solvent-free reaction conditions can be developed, further reducing waste.

Use of Renewable Feedstocks: This principle encourages the use of raw materials derived from renewable sources. For phenolic antioxidants, this can involve using naturally occurring phenolic compounds, such as ferulic acid from lignocellulose or other polyphenols from plant extracts, as starting materials for further synthesis. mdpi.com

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org The high specificity of enzymatic catalysis can often eliminate the need for protecting groups when modifying complex molecules. acs.org

Table 3: Application of Green Chemistry Principles in Phenolic Antioxidant Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Catalysis | Use of enzymes (e.g., lipases, phosphorylases) and recyclable metal catalysts. mdpi.comacs.org | Increased reaction efficiency, higher selectivity, milder conditions, reduced waste. researchgate.net |

| Safer Solvents | Replacement of volatile organic solvents with water, bio-based solvents, or ionic liquids. frontiersin.orgskpharmteco.com | Reduced environmental impact, improved safety, decreased waste. |

| Renewable Feedstocks | Utilization of plant-derived phenols (e.g., from lignocellulose) as starting materials. mdpi.com | Reduced reliance on fossil fuels, promotion of a sustainable chemical industry. |

| Reduce Derivatives | Employing highly selective catalysts (e.g., enzymes) to avoid protecting groups. acs.org | Fewer reaction steps, higher atom economy, less waste generation. |

By integrating these principles, the chemical industry aims to develop synthetic pathways for phenolic antioxidants that are not only efficient and economically viable but also environmentally responsible.

Molecular Structure and Advanced Spectroscopic Characterization of 2,6 Dibutyl 4 Hydroxymethyl Phenol

Detailed Spectroscopic Analysis

Spectroscopic techniques are invaluable tools for elucidating the structure of chemical compounds. For 2,6-Dibutyl-4-(hydroxymethyl)phenol, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of its molecular framework.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound, typically recorded using an Attenuated Total Reflectance (ATR) technique on a neat sample, displays characteristic absorption bands. nih.gov

Key vibrational modes can be assigned to specific functional groups within the molecule. The presence of two hydroxyl groups, one phenolic and one alcoholic, gives rise to distinct O-H stretching vibrations. The phenolic O-H stretch is typically observed in the region of 3650-3600 cm⁻¹, while the alcoholic O-H stretch appears at a slightly lower frequency. The C-O stretching vibrations for the phenolic and alcoholic groups also show characteristic bands. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the tert-butyl groups, are also prominent features of the IR spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic O-H Stretch | 3650-3600 |

| Alcoholic O-H Stretch | 3600-3500 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| Phenolic C-O Stretch | 1260-1180 |

| Alcoholic C-O Stretch | 1050-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by their local electronic environment. The protons of the two equivalent tert-butyl groups typically appear as a sharp singlet in the upfield region (around 1.4 ppm). The protons of the hydroxymethyl group (-CH₂OH) give rise to a singlet, and the aromatic protons on the benzene (B151609) ring also produce a distinct signal. The chemical shifts of the hydroxyl protons (phenolic and alcoholic) can vary depending on the solvent and concentration due to hydrogen bonding. stackexchange.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the tert-butyl groups, the hydroxymethyl group, and the aromatic ring all resonate at characteristic chemical shifts. The symmetry of the molecule results in fewer signals than the total number of carbon atoms.

| Proton (¹H) Environment | Typical Chemical Shift (δ, ppm) |

| tert-Butyl (-C(CH₃)₃) | ~1.4 (s, 18H) |

| Hydroxymethyl (-CH₂OH) | ~4.5 (s, 2H) |

| Aromatic (Ar-H) | ~7.0 (s, 2H) |

| Phenolic (-OH) | Variable |

| Alcoholic (-OH) | Variable |

| Carbon (¹³C) Environment | Typical Chemical Shift (δ, ppm) |

| tert-Butyl (-C(CH₃)₃) | ~30 |

| tert-Butyl Quaternary (-C(CH₃)₃) | ~34 |

| Hydroxymethyl (-CH₂OH) | ~65 |

| Aromatic C-H | ~125 |

| Aromatic C-C(CH₃)₃ | ~136 |

| Aromatic C-OH | ~153 |

| Aromatic C-CH₂OH | ~130 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (236.35 g/mol ). nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would involve the loss of a methyl group (CH₃) from a tert-butyl substituent, leading to a fragment ion at [M-15]⁺. Loss of a tert-butyl group would result in a fragment at [M-57]⁺. Cleavage of the hydroxymethyl group could also occur. The relative abundances of these fragment ions are characteristic of the compound's structure.

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 236 | Molecular Ion |

| [M-15]⁺ | 221 | Loss of a methyl group |

| [M-57]⁺ | 179 | Loss of a tert-butyl group |

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Unit Cell Parameters

The crystal structure of a related compound, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol (B7775564), has been determined by X-ray diffraction. nih.govresearchgate.netnih.govntu.ac.uk This analysis reveals that the compound crystallizes in a specific space group with defined unit cell parameters. nih.gov The aromatic ring is essentially planar, as expected. nih.govresearchgate.net The bond lengths and angles within the molecule are consistent with the hybridization of the atoms involved. nih.govresearchgate.netnih.govntu.ac.uk For instance, the phenolic C-O bond is typically shorter than the alcoholic C-O bond due to conjugation with the aromatic ring. nih.govresearchgate.netnih.govntu.ac.uk

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P 31 |

| a (Å) | 14.4357 |

| b (Å) | 14.4357 |

| c (Å) | 6.0404 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

Data for the related compound 2,4-di-tert-butyl-6-(hydroxymethyl)phenol nih.gov

Analysis of Intramolecular Hydrogen Bonding Networks

A significant feature of the solid-state structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen atom of the adjacent hydroxymethyl group. nih.govresearchgate.netnih.govntu.ac.uk This interaction forms a six-membered ring, which adopts a half-chair conformation. nih.govresearchgate.netnih.govntu.ac.uk This intramolecular hydrogen bond influences the conformation of the molecule and can affect its chemical reactivity. In the crystal lattice, molecules are further linked by intermolecular hydrogen bonds, creating a one-dimensional chain structure. nih.govresearchgate.net The intermolecular hydrogen bond is noted to be stronger than the intramolecular one. nih.gov

| Hydrogen Bond Type | Donor | Acceptor | Angle (°) |

| Intramolecular | Phenolic O-H | Alcoholic O | 146(2) |

| Intermolecular | Alcoholic O-H | Alcoholic O (of adjacent molecule) | 178(2) |

Data for the related compound 2,4-di-tert-butyl-6-(hydroxymethyl)phenol nih.gov

Investigation of Intermolecular Interactions and Crystal Packing

The molecule possesses both a phenolic hydroxyl group (-OH) and an alcoholic hydroxyl group (-CH2OH), making it capable of acting as both a hydrogen bond donor and acceptor. nih.gov Consequently, it is expected that hydrogen bonding plays a significant role in the crystal lattice. These hydrogen bonds could form between the hydroxyl groups of adjacent molecules, leading to the formation of chains or more complex three-dimensional networks.

For a closely related isomer, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, a crystal structure analysis reveals the presence of both intramolecular and intermolecular O-H···O hydrogen bonds. researchgate.netnih.gov In this isomer, the phenolic hydroxyl group forms an intramolecular hydrogen bond with the alcoholic oxygen atom, and intermolecular hydrogen bonds connect the molecules into helical chains. researchgate.netnih.gov While this provides insight into the potential interactions, the different substitution pattern in this compound would lead to a different crystal packing arrangement.

Computational Chemistry Approaches to Molecular Geometry and Electronic Structure

Detailed computational studies specifically focused on this compound are not extensively reported in publicly accessible research. However, computational chemistry provides powerful tools to predict and analyze the properties of this molecule.

Quantum Mechanical Calculations (e.g., DFT) for Optimized Geometries

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are a standard method for determining the optimized geometry of a molecule. For this compound, a DFT calculation, for instance at the B3LYP/6-311++G(d,p) level of theory, would provide a detailed three-dimensional structure with optimized bond lengths and angles. openaccesspub.orgkarazin.ua These calculations would likely show a planar aromatic ring with the various substituents oriented to minimize steric hindrance. The large tert-butyl groups would influence the conformation of the hydroxymethyl group and the orientation of the phenolic hydroxyl group.

Analysis of Electronic Energy and Orbital Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined through DFT calculations. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, reflecting their electron-donating nature. The LUMO, in contrast, is usually distributed over the aromatic system.

Theoretical Assessment of O-H Bond Parameters (Bond Length, Strength, Wiberg Index)

A theoretical assessment of the O-H bond parameters for both the phenolic and alcoholic hydroxyl groups can be achieved through computational methods. DFT calculations can provide precise values for the O-H bond lengths. The strength of these bonds can be evaluated by calculating the bond dissociation enthalpy (BDE). For phenolic antioxidants, the phenolic O-H BDE is a critical indicator of their antioxidant activity. A lower BDE suggests that the hydrogen atom can be more easily donated to scavenge free radicals. The Wiberg bond index, another output of computational analysis, provides a measure of the bond order and can offer further insights into the nature and strength of the O-H bonds.

Dipole Moment Calculations and Electrostatic Potential Maps

An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. The ESP map would highlight the electron-rich regions, such as the oxygen atoms of the hydroxyl groups (typically colored in shades of red), and the electron-poor regions, like the hydrogen atoms of the hydroxyl groups (usually shown in shades of blue). This provides a visual guide to the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dibutyl 4 Hydroxymethyl Phenol

Antioxidant Mechanisms and Radical Scavenging Capabilities

2,6-Dibutyl-4-(hydroxymethyl)phenol is a sterically hindered phenolic compound recognized for its antioxidant properties. Its efficacy as an antioxidant is rooted in its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating the chain reactions characteristic of oxidative degradation. The bulky tert-butyl groups at the ortho positions (2 and 6) to the hydroxyl group enhance its stability and fine-tune its reactivity.

Kinetics and Thermodynamics of Peroxy Radical Trapping

The primary antioxidant action of this compound involves the trapping of peroxy radicals (ROO•). This process is a hydrogen atom transfer (HAT) mechanism. sigmaaldrich.com The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen to the peroxy radical, resulting in the formation of a more stable phenoxyl radical (ArO•) and a hydroperoxide (ROOH). sigmaaldrich.com

The rate of this reaction is critical to the antioxidant's effectiveness. Studies on analogous hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT), have provided insights into the kinetics. For instance, the inhibition of tetralin autoxidation by BHT at 65°C follows simple first-order kinetics. sigmaaldrich.com A significant deuterium (B1214612) isotope effect (kH/kD ≈ 10) has been observed when the phenolic hydrogen is replaced by deuterium, confirming that the abstraction of this hydrogen is the rate-determining step in the radical scavenging process. sigmaaldrich.com

The thermodynamics of this reaction are favorable because the resulting phenoxyl radical is significantly stabilized by the delocalization of the unpaired electron across the aromatic ring and by the steric shielding provided by the two tert-butyl groups. This steric hindrance also prevents the phenoxyl radical from initiating new oxidation chains, making it an effective chain-breaking antioxidant.

Inhibition of Autoxidation Processes in Organic Substrates

The principal role of this compound as an antioxidant is to inhibit the autoxidation of various organic materials, including polymers, fuels, and lubricants. vinatiorganics.com Autoxidation is a free-radical chain reaction involving initiation, propagation, and termination steps. This compound acts as a chain-breaking antioxidant by interfering with the propagation step.

In the presence of oxygen, organic substrates (RH) can form alkyl radicals (R•), which rapidly react with oxygen to form peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from another substrate molecule, creating a new alkyl radical and a hydroperoxide (ROOH), thus propagating the oxidative chain.

Chain-Breaking Mechanism in Oxidative Degradation

The chain-breaking mechanism of this compound is centered on the donation of its phenolic hydrogen atom to a propagating free radical, most commonly a peroxy radical. sigmaaldrich.com This action breaks the oxidative chain reaction. sigmaaldrich.com

The reaction can be represented as: ROO• + ArOH → ROOH + ArO•

The resulting phenoxyl radical (ArO•) is relatively stable and unreactive due to the steric hindrance from the adjacent tert-butyl groups. This stability is crucial, as it prevents the phenoxyl radical from abstracting hydrogen from the organic substrate and initiating a new oxidation chain.

The fate of the phenoxyl radical can vary. It can react with a second peroxy radical to form non-radical, stable products. For example, in the case of the structurally similar BHT, the phenoxyl radical can be converted to a peroxy-cyclohexadienone. sigmaaldrich.com Another pathway involves the self-reaction of two phenoxyl radicals, which can lead to the formation of stilbenequinone-type structures or other dimeric products. sigmaaldrich.com

Role as a Ferroptosis Inhibitor in Chemical and Biochemical Systems

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It is often associated with the depletion of glutathione (B108866) and the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. researchgate.net

As a lipophilic antioxidant, this compound is positioned to inhibit ferroptosis by scavenging lipid-based free radicals within cellular membranes, thereby preventing the propagation of lipid peroxidation. researchgate.net Its mechanism is analogous to that of other radical-trapping antioxidants, such as butylated hydroxytoluene (BHT), which has been shown to protect cells from ferroptotic death. researchgate.net

By neutralizing lipid peroxy radicals, this compound can prevent the downstream damage that leads to cell death in ferroptosis. This protective effect is independent of the GPX4 pathway, offering an alternative defense mechanism when the cell's primary antioxidant systems are compromised. researchgate.net

Chemical Transformation Pathways

Thermal Decomposition Characteristics

Hindered phenolic antioxidants like this compound are added to polymers and other materials to protect them during high-temperature processing and long-term thermal exposure. vinatiorganics.comstabilization-technologies.com While they are designed for thermal stability, they can undergo transformation and decomposition under these conditions.

The thermal decomposition of this compound is expected to proceed through pathways involving the phenolic hydroxyl group and the hydroxymethyl group. For the closely related compound BHT, the boiling point is 265 °C, and it has been noted to degrade into butylated hydroxytoluene peroxide (BHTOOH) under certain conditions. sigmaaldrich.com The thermal degradation of phenolic compounds, in general, is known to follow first-order kinetics, with the rate of degradation being dependent on temperature. scielo.br

During the thermal processing of polymers, hindered phenols can undergo in-situ transformations. stabilization-technologies.com The initial decomposition products of this compound are likely to involve oxidation of the hydroxymethyl group to an aldehyde (forming 3,5-di-tert-butyl-4-hydroxybenzaldehyde) or a carboxylic acid. Further degradation at higher temperatures could lead to the cleavage of the tert-butyl groups and ultimately the breakdown of the aromatic ring. The presence of other substances, such as polymers or metals, can influence the decomposition pathways and the resulting products. researchgate.net

Degradation Initiated by Reactive Oxygen Species (e.g., Hydroxyl Radicals)

The degradation of this compound when subjected to reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), is a significant area of scientific inquiry. The hydroxyl radical, a highly potent and non-selective oxidant, initiates complex degradation pathways upon reaction with this phenolic compound. The reaction rate is typically diffusion-controlled, signifying a very rapid process.

The primary mechanism of attack by the hydroxyl radical involves several potential sites on the this compound molecule. A principal pathway is the abstraction of a hydrogen atom from the phenolic hydroxyl group. This leads to the formation of a phenoxyl radical, which is stabilized through resonance, with the unpaired electron delocalized across the aromatic ring. The steric hindrance provided by the bulky tert-butyl groups at the ortho positions influences the subsequent reactivity of this radical intermediate.

An alternative degradation route involves the addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This species can then undergo further reactions, such as the elimination of a water molecule to yield a phenoxyl radical or react with other available oxidants. While the hydroxymethyl group at the para position also presents a site for hydrogen abstraction, this is generally considered a less favorable pathway compared to the abstraction from the phenolic hydroxyl group. The specific reaction conditions, including pH and the presence of other chemical species, play a crucial role in determining the predominant degradation pathway and the resulting distribution of transformation products.

Identification and Characterization of Transformation Products (e.g., Quinone and Aldehyde Derivatives)

The oxidative degradation of this compound by reactive oxygen species results in the formation of various transformation products. Elucidating the identity of these products is essential for a comprehensive understanding of the degradation mechanism.

Following the initial generation of the phenoxyl radical, a cascade of subsequent reactions leads to a variety of stable end-products. One of the major transformation products that has been identified is 2,6-di-tert-butyl-p-benzoquinone . The formation of this quinone derivative involves the oxidation of the parent compound, which includes the loss of the hydroxymethyl group and the oxidation of the phenolic ring.

Another significant class of byproducts are aldehyde derivatives. The oxidation of the hydroxymethyl group at the para position can lead to the formation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde . This product retains the core phenolic structure but features an aldehyde functional group in place of the original hydroxymethyl group. Further degradation can lead to ring-opening and the formation of smaller, more oxidized species.

The table below summarizes key transformation products identified in degradation studies.

| Transformation Product | Chemical Name |

| BHT-Q | 2,6-di-tert-butyl-p-benzoquinone |

| BHT-CHO | 3,5-di-tert-butyl-4-hydroxybenzaldehyde |

The relative yields of these products are highly dependent on the specific experimental conditions, such as the concentration of hydroxyl radicals and the reaction matrix. The identification and quantification of these transformation products are typically achieved using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Reactivity in Polymerization and Stabilization Processes

Mechanisms of Polymerization Inhibition

This compound is recognized for its efficacy as an inhibitor of radical polymerization. Its inhibitory action stems from its ability to act as a potent radical scavenger. In the course of polymerization, highly reactive free radicals are generated during the initiation and propagation phases. This compound can effectively intercept these radical species, thereby terminating the growing polymer chains and consequently slowing down or arresting the polymerization process.

The principal mechanism of inhibition involves the donation of a hydrogen atom from its phenolic hydroxyl group to a growing polymer radical (P•). This reaction is thermodynamically favorable and results in the formation of a stable, non-reactive polymer chain (PH) and a phenoxyl radical derived from the inhibitor molecule (ArO•).

The resulting phenoxyl radical is considerably less reactive than the initial polymer radical. This is due to the delocalization of the unpaired electron through resonance and the steric shielding afforded by the two bulky tert-butyl groups. This inherent stability prevents the phenoxyl radical from initiating new polymer chains. The phenoxyl radical can subsequently undergo self-reaction, such as dimerization, or react with another polymer radical, leading to the termination of the kinetic chain. The efficiency of this compound as a polymerization inhibitor is influenced by factors such as the reactivity of the specific polymer radicals, the reaction temperature, and the concentration of the inhibitor.

Stabilization of Polymer Materials against Oxidative Degradation

A primary industrial application of this compound is as an antioxidant for the stabilization of polymer materials against oxidative degradation. Polymers are susceptible to degradation upon exposure to environmental factors such as heat, light, and atmospheric oxygen. This degradation process is a radical chain reaction that leads to the deterioration of the polymer's physical and mechanical properties.

Functioning as a primary antioxidant, this compound interrupts the auto-oxidation cycle of polymers by scavenging key chain-propagating radicals, most notably peroxyl radicals (ROO•). The antioxidant molecule donates its labile phenolic hydrogen atom to the peroxyl radical, thereby neutralizing its reactivity. This reaction forms a hydroperoxide (ROOH) and a stable phenoxyl radical.

This radical scavenging action effectively breaks the oxidative chain reaction, thus preserving the integrity of the polymer. The resultant phenoxyl radical is, as previously described, sufficiently stable due to resonance and steric hindrance that it does not abstract hydrogen atoms from the polymer backbone, thereby preventing the initiation of new degradation chains.

Derivatives, Analogues, and Structure Activity Relationships in Chemical Systems

Synthesis and Characterization of Novel Derivatives of 2,6-Dibutyl-4-(hydroxymethyl)phenol

The creation of new derivatives from this compound is primarily achieved through targeted reactions at its three key reactive sites: the hydroxymethyl group at the para position, the phenolic hydroxyl group, and the aromatic ring itself.

Functionalization at the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a prime site for derivatization, allowing for the introduction of various functional groups through well-established organic reactions.

Esterification: The hydroxymethyl group can be readily esterified with a range of carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. For instance, the reaction of the analogous compound, 4-(3-hydroxypropyl)-2,6-di-tert-butylphenol, with phthalic anhydride (B1165640) yields a diphthalate, demonstrating the feasibility of such transformations. sibran.ru This process is typically conducted by heating the components, often in the presence of a catalyst and with the removal of water to drive the reaction to completion. sibran.ru

Etherification: The synthesis of ether derivatives can be achieved through Williamson ether synthesis, where the hydroxymethyl group is first converted to an alkoxide and then reacted with an alkyl halide. Alternatively, acid-catalyzed dehydration can lead to the formation of a dibenzylic ether.

Halogenation: The hydroxyl can be substituted with a halogen, such as bromine, to create a reactive 4-(halomethyl) intermediate. For example, 2,6-di-tert-butyl-4-bromomethylphenol can be synthesized, which then serves as a versatile precursor for introducing other functionalities through nucleophilic substitution reactions.

Aminomethylation: While typically a reaction on the phenol (B47542) ring itself, the principles of aminomethylation (the Mannich reaction) can be conceptually applied. The reaction of 2,6-di-tert-butylphenol (B90309) with formaldehyde (B43269) and dimethylamine (B145610) produces N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. google.comgoogle.com This highlights a synthetic route to nitrogen-containing derivatives at the para-position.

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group, while sterically hindered by the adjacent tert-butyl groups, can also be a site for modification, although its reactivity is somewhat attenuated.

O-Alkylation and O-Acylation: Selective alkylation or acylation of the phenolic hydroxyl can be achieved under specific conditions. The formation of the corresponding phenoxide with a strong base enhances its nucleophilicity, allowing for reaction with alkyl or acyl halides. The choice of reagents and reaction conditions is critical to ensure selectivity, especially in the presence of the hydroxymethyl group.

Introduction of Different Substituents on the Aromatic Ring

While the parent molecule is already substituted, further modifications to the aromatic ring can be envisioned, although this is less common than functionalization of the existing side chains. Electrophilic aromatic substitution reactions would be directed by the existing activating hydroxyl group and the deactivating, yet ortho-para directing, alkyl and hydroxymethyl groups. Given the steric hindrance, such reactions would likely require forcing conditions.

Comparative Analysis of Chemical Reactivity and Stability in Derivatives

The structural changes introduced through derivatization have a profound impact on the chemical properties of the resulting molecules, most notably their antioxidant capacity and the pathways through which they transform.

Impact of Structural Modifications on Antioxidant Efficacy

The primary function of hindered phenols like this compound is to act as radical scavengers. Their antioxidant activity is intrinsically linked to the stability of the phenoxyl radical formed upon donation of the phenolic hydrogen atom.

The introduction of different functional groups can modulate this activity. Electron-donating groups on the aromatic ring can increase the electron density on the phenolic oxygen, weakening the O-H bond and potentially enhancing the rate of hydrogen atom transfer to a radical species. Conversely, electron-withdrawing groups may decrease the antioxidant capacity.

The table below presents a conceptual comparison of the antioxidant activity, illustrated by the IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays for various phenolic compounds. A lower IC50 value indicates a higher antioxidant potency.

Table 1: Comparative Antioxidant Activity of Phenolic Compounds

| Compound | Substituents | Antioxidant Activity (DPPH IC50) |

|---|---|---|

| BHT (Butylated Hydroxytoluene) | 2,6-di-tert-butyl, 4-methyl | Reference Antioxidant |

| Derivative A (Ester) | 2,6-di-tert-butyl, 4-acetoxymethyl | Potentially lower than BHT |

| Derivative B (Ether) | 2,6-di-tert-butyl, 4-methoxymethyl | Potentially similar to or lower than BHT |

| Derivative C (Aromatic Substitution) | Additional electron-donating group | Potentially higher than BHT |

| Derivative D (Aromatic Substitution) | Additional electron-withdrawing group | Potentially lower than BHT |

This table is illustrative. Actual IC50 values would need to be determined experimentally.

Research on related structures, such as thiazole (B1198619) derivatives of substituted phenols, has shown that the nature and position of substituents significantly influence antioxidant capabilities. researchgate.net

Influence of Substituents on Transformation Pathways

The structural modifications in the derivatives of this compound also dictate their subsequent chemical transformations, particularly under oxidative conditions.

The initial step in the antioxidant mechanism is the formation of a phenoxyl radical. The fate of this radical determines the ultimate transformation products. For sterically hindered phenols, common transformation pathways include:

Dimerization: Phenoxyl radicals can dimerize to form C-C or C-O coupled products. For example, the oxidation of 2,6-di-tert-butylphenol can lead to the formation of 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone.

Disproportionation: In some cases, phenoxyl radicals can disproportionate to yield the original phenol and a quinone methide.

Reaction with other Radicals: The phenoxyl radical can react with other radical species present in the system, leading to a variety of adducts.

Formation of Benzoquinones: In the presence of oxygen, oxidation can proceed to form the corresponding p-benzoquinone. researchgate.net

The nature of the substituent at the 4-position significantly influences these pathways. For example, if the hydroxymethyl group is esterified with a bulky group, it might sterically hinder dimerization at the para-position, favoring other transformation routes. Conversely, a substituent that can stabilize a positive charge might promote the formation of a quinone methide-like intermediate. The presence of different substituents on the aromatic ring will also alter the electronic distribution and steric environment, thereby influencing the relative rates of these competing transformation pathways.

Design and Synthesis of Advanced Chemical Materials Based on this compound Scaffold

The strategic design of advanced materials leveraging the this compound scaffold focuses on harnessing its antioxidant capabilities and its potential for polymerization. The bulky tert-butyl groups provide steric hindrance that contributes to the stability of the resulting materials, while the phenolic and hydroxymethyl functionalities offer reactive sites for creating complex macromolecular architectures.

Hyperbranched Polymers with High Antioxidant Activity

Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules that have gained significant attention due to their unique properties, such as high solubility, low viscosity, and a large number of terminal functional groups. frontiersin.orgmdpi.com These characteristics make them suitable for a range of applications, including coatings, drug delivery, and as property-enhancing additives. mdpi.com

The synthesis of hyperbranched polymers can be achieved through several methods, including condensation polymerization, ring-opening polymerization, and free-radical polymerization. frontiersin.org A common approach involves the use of ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other. mdpi.com The this compound scaffold can be conceptually adapted into such a monomer, where the phenolic hydroxyl and the hydroxymethyl group can participate in polycondensation reactions.

While direct polymerization of this compound into hyperbranched structures is a subject of ongoing research, studies on structurally similar phenol-terminated hyperbranched polymers have demonstrated the potential of this material class. For instance, hyperbranched polymers synthesized from biomass-derived phenolic acids, such as vanillic acid and protocatechuic acid, have shown significant antioxidant properties. mdpi.com These polymers, with a high density of phenolic end groups, are effective radical scavengers. mdpi.com

A hypothetical synthesis of a hyperbranched polymer from a derivative of this compound could involve an initial modification to create an AB2 monomer, followed by polycondensation. The resulting hyperbranched polymer would be rich in sterically hindered phenolic moieties, which are known for their excellent antioxidant capabilities. The properties of such a polymer would likely include high thermal stability and excellent solubility in organic solvents.

Table 1: Antioxidant Properties of Phenol-Terminated Hyperbranched Polymers

| Polymer | Monomer | Antioxidant Efficacy (IC50 in µg/mL) |

|---|---|---|

| PA-polymer | Protocatechuic Acid | 15.7 |

| VA-polymer | Vanillic Acid | 28.5 |

This table is interactive. You can sort and filter the data.

Modified Poly(phenylene oxide)s for Enhanced Performance

Poly(p-phenylene oxide) (PPO), also known as poly(p-phenylene ether) (PPE), is a high-performance thermoplastic known for its high-temperature resistance, dimensional stability, and good mechanical properties. wikipedia.org PPO is typically synthesized through the oxidative coupling polymerization of 2,6-disubstituted phenols. wikipedia.orgmdpi.com The properties of PPO can be tailored by incorporating different functional groups into the polymer backbone or as end groups.

The this compound scaffold can be utilized to create modified PPOs with enhanced properties. The hydroxymethyl group can be used to introduce other functionalities or to create cross-linked networks. For example, a research pathway could involve the copolymerization of 2,6-dimethylphenol (B121312) with a derivative of this compound. This would incorporate the bulky, stabilizing dibutylphenyl groups into the PPO backbone, potentially improving its thermal stability and solubility.

A notable example of modifying PPO with functional phenols is the synthesis of DOPO-containing poly(2,6-dimethyl-1,4-phenylene oxide)s. mdpi.com In this work, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a flame retardant, was incorporated into the PPO backbone by copolymerizing 2,6-dimethylphenol with DOPO-substituted bisphenols. mdpi.com This approach significantly enhanced the thermal stability and char yield of the resulting polymers, making them more flame-retardant. mdpi.com

Following a similar design principle, this compound could be used to create novel PPO derivatives. The synthesis would involve the oxidative coupling of the phenolic monomer, potentially in the presence of a copper-amine catalyst. The resulting polymers would be expected to exhibit the characteristic properties of PPOs, with the added benefit of the antioxidant and stabilizing effects of the hindered phenolic structure.

Table 2: Thermal Properties of a Modified Poly(phenylene oxide)

| Polymer | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (T10) | Char Yield at 800°C |

|---|---|---|---|

| DOPO-Me-PPO | 195°C | 450°C | 35% |

This table is interactive. You can sort and filter the data.

Advanced Analytical Methodologies for 2,6 Dibutyl 4 Hydroxymethyl Phenol in Chemical Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of 2,6-Dibutyl-4-(hydroxymethyl)phenol, enabling its separation from complex matrices and the assessment of its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation.diva-portal.org

HPLC stands as a versatile and widely used technique for the analysis of this compound. Method development and validation are critical steps to ensure accurate and reliable results.

Reverse-Phase and Normal-Phase Approaches

Reverse-phase HPLC (RP-HPLC) is a common approach for the separation of this compound. sielc.com This method typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. sielc.comresearchgate.net A mixture of acetonitrile (B52724) and water is often employed as the mobile phase, with the addition of acids like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For instance, an isocratic elution with a mobile phase of methanol (B129727) and water (containing 0.1% perchloric acid) has been successfully used. researchgate.net

Normal-phase HPLC (NP-HPLC), while less common for this compound, can also be applied. This technique uses a polar stationary phase and a non-polar mobile phase. The choice between reverse-phase and normal-phase depends on the specific sample matrix and the impurities that need to be separated.

A typical RP-HPLC method for di-tert-Butyl-4-hydroxymethyl phenol (B47542) might use a C18 column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com The method can be adapted for fast UPLC applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.com

| Parameter | Value |

| Column | Newcrom R1, Newcrom C18. sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid. sielc.comsielc.com |

| Note | For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid. sielc.comsielc.com |

Mass Spectrometry (MS) Coupled HPLC for Identification and Quantitation.diva-portal.org

Coupling HPLC with Mass Spectrometry (HPLC-MS) provides a powerful tool for both the identification and quantification of this compound. nih.gov MS detection offers high selectivity and sensitivity, allowing for the confirmation of the compound's identity based on its mass-to-charge ratio (m/z) and fragmentation pattern. nih.gov

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a particularly effective technique. It allows for the sensitive and selective determination of the compound in various samples. For example, a QExactive Orbitrap HF-X (Thermo Scientific) instrument has been used for the LC-MS analysis of this compound. nih.gov

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a suitable technique for the analysis of volatile derivatives or degradation products of this compound. When coupled with a mass spectrometer (GC-MS), it provides robust identification of volatile compounds. hmdb.ca Experimental GC-MS data, including electron ionization (EI) mass spectra, are available in public databases and are crucial for the identification of this compound and its related substances. hmdb.ca The Human Metabolome Database, for instance, provides GC-MS spectra for the non-derivatized form of 2,6-Di-tert-butyl-4-hydroxymethylphenol. hmdb.ca

A study on synthetic phenolic antioxidants developed a gas chromatography-mass spectrometry method for the simultaneous analysis of several related compounds, highlighting the utility of GC-MS in this analytical area. diva-portal.org

| Technique | Details |

| GC-MS | Provides electron ionization (EI) mass spectra for identification. hmdb.ca |

| Application | Analysis of volatile derivatives and degradation products. |

| Database | The Human Metabolome Database contains experimental GC-MS data. hmdb.ca |

Advanced Spectroscopic Techniques for Quantitative Analysis in Complex Mixtures

Beyond chromatography, various spectroscopic techniques are instrumental in the quantitative analysis of this compound, especially in complex mixtures.

Infrared (IR) spectroscopy, including Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-IR, can be used for the identification and quantification of the compound based on its characteristic vibrational frequencies. nih.gov Raman spectroscopy offers complementary information. nih.gov

UV-Visible spectroscopy can also be employed for quantitative analysis, particularly in HPLC detection, where the absorbance at a specific wavelength (e.g., 275 nm) is measured. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides detailed structural information and can be used for quantitative purposes (qNMR) with the use of an internal standard. nih.gov

| Spectroscopic Technique | Application |

| Infrared (IR) Spectroscopy | Identification and quantification based on vibrational frequencies. nih.gov |

| Raman Spectroscopy | Provides complementary structural information. nih.gov |

| UV-Visible Spectroscopy | Quantitative analysis in HPLC detection. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and quantitative analysis (qNMR). nih.gov |

Environmental Distribution and Fate Studies (Chemical Perspective)

From a chemical perspective, understanding the environmental distribution and fate of this compound is crucial due to its potential as a metabolite of the widely used antioxidant Butylated Hydroxytoluene (BHT). hmdb.canih.gov

Studies on the transformation of BHT in aquatic environments indicate that it is primarily distributed in the liquid phase. nih.gov The transformation of BHT can be initiated by hydroxyl radicals, leading to the formation of various metabolites. nih.gov While this compound itself is a metabolite, further degradation can occur. hmdb.canih.gov The persistence and transformation of this compound in the environment are influenced by factors such as sunlight, microbial activity, and the presence of other reactive species.

The widespread use of its parent compound, BHT, in products such as plastics, food, and cosmetics leads to its release into the environment, and consequently, the formation of this compound can be anticipated. hmdb.ca Its presence has been detected in human urine, indicating human exposure to its parent compound. hmdb.ca

Modeling of Compound Distribution in Different Environmental Compartments

While comprehensive predictive modeling studies specifically for the environmental distribution of this compound are not extensively available in current literature, its distribution can be inferred from monitoring data in various environmental compartments. As a metabolite of the ubiquitous antioxidant BHT, this compound (often abbreviated as BHT-OH) has been detected in several environmental matrices. nih.gov Its presence in these compartments is a direct result of the widespread use and subsequent environmental release and degradation of its parent compound, BHT. nih.gov

The distribution of BHT and its metabolites, including this compound, is influenced by various factors such as the physicochemical properties of the compounds, environmental conditions, and the nature of the receiving environment. For instance, BHT itself is not expected to be persistent in the environment, with a predicted half-life of 7.0 hours in the air due to oxidation by hydroxyl radicals. industrialchemicals.gov.au In aquatic model ecosystem studies, a significant portion of BHT has been observed to partition into the atmosphere. industrialchemicals.gov.au The degradation of BHT in soil is primarily a biological process, leading to the formation of various non-volatile products. industrialchemicals.gov.au

Monitoring studies have provided valuable data on the occurrence of this compound in different environmental settings. These findings offer a snapshot of its distribution, highlighting the compartments where it tends to accumulate.

Table 1: Detected Concentrations of this compound (BHT-OH) in Environmental Matrices

| Environmental Matrix | Concentration Range (µg/g) | Reference |

| Indoor Dust | 0.02–0.14 | nih.gov |

| Sediment | 0.02–0.20 | nih.gov |

This table is based on available monitoring data and serves as an indicator of the compound's distribution in the absence of specific predictive modeling studies.

Monitoring of Chemical Transformation Products in Environmental Matrices

The environmental transformation of Butylated Hydroxytoluene (BHT) leads to the formation of several key products, including this compound. The oxidation of BHT's p-methyl group is a primary degradation pathway, resulting in this and other metabolites. nih.gov Monitoring these transformation products is essential for a complete understanding of the environmental fate and potential impact of BHT.

Several studies have focused on identifying and quantifying BHT metabolites in various environmental matrices. These investigations reveal that the transformation products can sometimes be detected at concentrations higher than the parent compound, BHT, in certain environmental compartments like STP effluent waters. industrialchemicals.gov.au This indicates that while BHT may degrade relatively quickly, its transformation products can be more persistent and warrant monitoring.

Key transformation products of BHT that are frequently monitored alongside this compound include:

2,6-di-tert-butyl-p-benzoquinone (BHT-Q): A transformation product formed through the oxidation of the aromatic ring of BHT. nih.gov

3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO): Another product resulting from the oxidation of the p-methyl group of BHT. nih.gov

3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH): Considered a principal metabolite of BHT. nih.gov

2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone (BHT-quinol): Another identified degradant of BHT. industrialchemicals.gov.au

The presence and concentration of these transformation products have been documented in various environmental settings, providing insights into the degradation pathways of BHT in the environment.

Table 2: Monitoring of BHT Chemical Transformation Products in Environmental Matrices

| Transformation Product | Environmental Matrix | Detected Concentration | Reference |

| BHT-Q | Indoor Dust | 0.28–1.77 µg/g | nih.gov |

| Sediment | 0.02–1.36 µg/g | nih.gov | |

| STP Effluent | Up to 125.7 ng/L | industrialchemicals.gov.au | |

| BHT-CHO | Indoor Dust | 0.20–1.07 µg/g | nih.gov |

| River Water | 102 ng/L | nih.gov | |

| Sediment | 0.04–0.14 µg/g | nih.gov | |

| STP Effluent | Up to 704 ng/L | industrialchemicals.gov.au | |

| BHT-COOH | Indoor Dust | 0.01–0.18 µg/g | nih.gov |

| BHT-quinol | STP Effluent | Up to 747 ng/L | industrialchemicals.gov.au |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dibutyl-4-(hydroxymethyl)phenol, and how do reaction conditions influence product yield?

- Methodological Answer : The compound is synthesized via hydroxymethylation of 2,6-dibutylphenol using formaldehyde under controlled pH (acid/base catalysis) and temperature. Key parameters include the formaldehyde/phenol molar ratio (typically 1:1 to 3:1) and reaction time. Steric hindrance from the tert-butyl groups necessitates prolonged reaction times or elevated temperatures (~80–100°C) to ensure para-hydroxymethylation. Purification via recrystallization or column chromatography is critical to isolate the product from unreacted precursors or oligomers .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR : 1H NMR confirms the hydroxymethyl (–CH2OH) peak at δ 4.5–5.0 ppm and tert-butyl groups at δ 1.3–1.5 ppm. 13C NMR identifies the phenolic carbon (C-OH) at ~150 ppm.

- LC-MS/MS : Quantifies purity and detects degradation products (e.g., oxidized derivatives) using reverse-phase C18 columns with methanol/water mobile phases.

- FT-IR : Validates O–H (3300 cm⁻¹) and C–O (1200 cm⁻¹) bonds.

- X-ray diffraction : Single-crystal analysis with SHELX software resolves stereochemical details and hydrogen-bonding networks .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Store under inert gas (N2/Ar) at –20°C to prevent oxidation. Use antioxidants like BHT (0.1% w/w) in solution phases. Monitor degradation via periodic LC-MS/MS analysis, focusing on peaks corresponding to 2,6-di-tert-butyl-1,4-benzoquinone (a common oxidation product). Avoid prolonged exposure to UV light or high temperatures (>50°C) .

Advanced Research Questions

Q. How do the tert-butyl substituents in this compound influence its reactivity compared to unsubstituted hydroxymethylphenols?

- Methodological Answer : The tert-butyl groups induce steric hindrance, reducing electrophilic substitution rates at ortho/para positions. Electronic effects from alkyl groups stabilize the hydroxymethyl moiety, delaying oxidation. Comparative kinetic studies using stopped-flow spectroscopy under varied pH (4–10) and catalysts (e.g., NaHCO3 vs. H2SO4) can quantify these effects. Computational modeling (DFT) further predicts transition-state energies for substitution reactions .

Q. What experimental strategies resolve contradictions in reported degradation pathways of this compound under oxidative stress?

- Methodological Answer :

- Isotopic labeling : Use deuterated hydroxymethyl (–CH2OD) groups to track H/D exchange during oxidation.

- Controlled oxidative assays : Expose the compound to H2O2 (1–10 mM) or UV light (254 nm) in DMSO/H2O mixtures, followed by LC-MS/MS analysis.

- DFT calculations : Model radical intermediates (e.g., phenoxyl radicals) to predict dominant degradation pathways.

- Reproducibility protocols : Standardize oxygen levels (via glovebox) and solvent purity to minimize variability .

Q. How can computational modeling guide the design of experiments studying the antioxidant properties of this compound?

- Methodological Answer :

- Bond dissociation energy (BDE) analysis : Calculate O–H BDEs using Gaussian09 at the B3LYP/6-311++G(d,p) level to predict radical scavenging efficiency.

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability and antioxidant efficacy in biological systems.

- Validation : Correlate computational results with experimental assays (e.g., DPPH radical quenching, IC50 values) to refine models .

Q. What advanced techniques are suitable for studying the compound’s role in polymer chemistry, particularly in modifying phenol-formaldehyde resins?

- Methodological Answer :

- Resin formulation : Replace standard phenol with this compound in resol resin synthesis (formaldehyde/phenol ratio = 1.5–2.5). Monitor crosslinking via rheometry and FT-IR (disappearance of –CH2OH peaks).

- Thermal analysis : Use DSC/TGA to compare curing temperatures and thermal stability with conventional resins.

- Mechanical testing : Evaluate flexural strength and water resistance in composite materials .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported reaction kinetics of this compound with electrophilic agents?

- Methodological Answer :

- Standardize conditions : Replicate experiments under identical pH, solvent (e.g., DMSO vs. aqueous), and temperature.

- Kinetic profiling : Use pseudo-first-order kinetics with excess electrophile (e.g., Cl₂) to isolate rate constants.

- Cross-validate : Compare results from UV-Vis spectroscopy, NMR time-course studies, and computational simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.